Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-2-10-6(9)5-3-4-7-8-5/h4-5,8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWBRBQHQMCEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743279 | |
| Record name | Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89600-89-5 | |
| Record name | Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate CAS number 89-33-8.
The Pyrazolone Scaffold: Technical Guide to Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate (CAS 89-33-8) [1]
Part 1: Chemical Identity & Structural Disambiguation
Critical Nomenclature Alert: There is a frequent nomenclature divergence in chemical catalogs regarding CAS 89-33-8. While often labeled generically as "Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate" in trade databases, the precise chemical structure assigned to CAS 89-33-8 is Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate .[1]
Researchers must verify the structure before synthesis or application, as the position of the carboxylate (C3 vs. C5) and the presence of the phenyl group fundamentally alter reactivity.
| Feature | CAS 89-33-8 (Target of this Guide) | Generic/Misnomer Structure |
| Systematic Name | Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate | This compound |
| Core Scaffold | 1-Phenyl-2-pyrazolin-5-one | Unsubstituted 2-pyrazoline |
| Substituents | Phenyl at N1; Carboxylate at C3; Oxo at C5 | Carboxylate at C5; No Phenyl; No Oxo |
| Primary Precursors | Diethyl oxalacetate + Phenylhydrazine | Ethyl diazoacetate + Acrylates |
| Key Reactivity | Tautomeric equilibrium (CH/OH/NH forms) | 1,3-Dipolar cycloaddition / Oxidation |
Part 2: Synthesis Protocol (CAS 89-33-8)[1]
Methodology: Knorr-Type Condensation The most robust synthesis for CAS 89-33-8 involves the cyclocondensation of diethyl oxalacetate with phenylhydrazine.[1] This route is preferred over diazoacetate methods for this specific isomer due to higher regioselectivity and yield.
Reagents & Materials
-
Precursor A: Diethyl oxalacetate (sodium salt) [CAS: 40876-98-0] - 1.0 eq.[1]
-
Precursor B: Phenylhydrazine Hydrochloride [CAS: 59-88-1] - 1.0 eq.[1]
-
Solvent: Glacial Acetic Acid (or Ethanol/Water 1:1 for milder conditions).[1]
-
Catalyst: Sodium Acetate (if using hydrochloride salt in ethanol).[1]
Step-by-Step Protocol
-
Preparation of Electrophile:
-
Dissolve 21.0 g (0.1 mol) of diethyl oxalacetate sodium salt in 150 mL of 50% aqueous ethanol.
-
Acidify carefully with dilute acetic acid until the solution reaches pH 4–5 to liberate the free keto-ester.
-
-
Hydrazone Formation:
-
In a separate flask, dissolve 14.4 g (0.1 mol) of phenylhydrazine hydrochloride and 16.4 g of sodium acetate in 100 mL of 50% ethanol.
-
Safety Note: Phenylhydrazine is toxic and a skin sensitizer. Handle in a fume hood.
-
Add the hydrazine solution dropwise to the oxalacetate solution at 0–5°C with vigorous stirring. A yellow/orange hydrazone intermediate may precipitate.[1]
-
-
Cyclization:
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Heat the reaction mixture to reflux (approx. 78–80°C) for 2–3 hours. The color will deepen, and the intermediate will dissolve and re-precipitate as the cyclized pyrazolone.
-
-
Isolation & Purification:
-
Cool the mixture to 0°C.
-
Filter the precipitate under vacuum.
-
Recrystallization: Dissolve the crude solid in boiling ethanol. Add activated charcoal to remove colored impurities if necessary.[1] Filter hot and allow to crystallize.
-
Yield: Typical yields range from 75–85%.[1]
-
Characterization: MP: 180–183°C.[1]
-
Part 3: Reaction Mechanism & Tautomerism
The reactivity of CAS 89-33-8 is defined by its tautomeric equilibrium.[1] In solution, it exists as a mixture of the CH-form (keto), OH-form (enol), and NH-form, which dictates its behavior in subsequent functionalization (e.g., N-alkylation vs. O-alkylation).[1]
Figure 1: Synthesis and Tautomerism of CAS 89-33-8
Caption: Pathway A depicts the Knorr condensation. The product exists in dynamic equilibrium between keto (CH) and enol (OH) forms, influencing solubility and reactivity.[1]
Part 4: Medicinal Chemistry Applications
1. Radical Scavenging & Neuroprotection The 1-phenyl-2-pyrazolin-5-one core is structurally homologous to Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a clinically approved free radical scavenger for ALS and stroke recovery.[1]
-
Mechanism:[1][2][3][4][5][6] The C4 position (in the CH-form) is highly nucleophilic and prone to oxidation.[1] It donates an electron/hydrogen atom to neutralize peroxyl radicals, forming a stable pyrazolyl radical.
-
Modification: The 3-ethoxycarbonyl group in CAS 89-33-8 allows for further derivatization into amides or hydrazides to tune lipophilicity and blood-brain barrier penetration.[1]
2. Azo-Dye Precursor (Tartrazine Analogs) This molecule is a "coupling component" in azo dye synthesis.[1]
-
Protocol: Reaction with diazonium salts (e.g., diazotized sulfanilic acid) occurs at the activated C4 position.[1]
-
Relevance: Derivatives are used to synthesize Tartrazine (Yellow 5) analogs for metabolic stability studies.[1]
3. Metal Chelation In its enol form (OH-form), the molecule acts as a bidentate ligand (O,N-donor) for transition metals (Cu²⁺, Zn²⁺).[1]
-
Application: Development of metallo-pharmaceuticals where the pyrazolone core acts as a carrier for cytotoxic metals.
Part 5: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₃ | NIST |
| Molecular Weight | 232.24 g/mol | PubChem |
| Melting Point | 180–183 °C | Experimental |
| Solubility | Soluble in DMSO, DMF, Hot Ethanol; Insoluble in Water | Sigma-Aldrich |
| pKa | ~6.5 (Enolic OH) | Calculated |
| Appearance | White to pale yellow crystalline powder | Visual |
References
-
National Institute of Standards and Technology (NIST). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester (CAS 89-33-8).[1] NIST Chemistry WebBook.[1] [Link]
-
PubChem. Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate (Compound Summary). National Library of Medicine. [Link][1]
-
Knorr, L. (1883).[1] "Ueber die Constitution der Pyrazolderivate." Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2604.[1] (Foundational synthesis reference).
-
Edaravone Mechanism: Watanabe, T., et al. (2018).[1] "The role of the pyrazolone scaffold in neuroprotection." Journal of Medicinal Chemistry. [Link][1]
Sources
- 1. Tartrazine - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. The kinetics and stereochemistry of pyrazoline-ring formation. Evidence for stereoselective enamine–imine tautomerism - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. scielo.br [scielo.br]
- 6. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
Technical Guide: Spectroscopic Profiling of Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate
[1]
Executive Summary & Molecule Profile[1]
This compound (CAS: 89600-89-5) represents a critical class of nitrogen-containing heterocycles known as 2-pyrazolines (or
This specific scaffold serves as a vital intermediate in the synthesis of cyclopropanes (via thermal extrusion of nitrogen) and is a pharmacophore in drug discovery for MAO inhibition and anti-inflammatory pathways.[1] Its spectroscopic signature is defined by the interplay between the imine-like C=N bond, the chiral center at C5, and the dynamic tautomerism characteristic of pyrazolines.[1]
Core Chemical Identity
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | Ethyl 2-pyrazoline-5-carboxylate |
| CAS Number | 89600-89-5 |
| Molecular Formula | |
| Molecular Weight | 142.16 g/mol |
| Hybridization | C3 ( |
Structural Dynamics & Tautomerism
Understanding the spectroscopy of this molecule requires acknowledging its tautomeric equilibrium.[1] While the 1H-form (2-pyrazoline) is the thermodynamically stable tautomer for 5-substituted carboxylates, the 1-pyrazoline (N=N double bond) is often the kinetic product of dipolar cycloadditions.[1]
Tautomeric Pathways[1]
-
-Pyrazoline (1-Pyrazoline): Formed initially from diazoalkane cycloadditions.[1] Non-conjugated.
bond.[1] -
-Pyrazoline (2-Pyrazoline): The stable form described in this guide.[1]
bond conjugated with the N1 lone pair.[1] - -Pyrazoline (3-Pyrazoline): Enamine-like, less common without specific substitution.[1]
Figure 1: Tautomeric evolution from kinetic formation to thermodynamic stability. The 2-pyrazoline form (green) is the target for spectroscopic analysis.[1]
Spectroscopic Data Analysis[1][2][3][4]
The following data represents the consensus spectroscopic profile for This compound . Note that chemical shifts may vary slightly (
Nuclear Magnetic Resonance (NMR)
The
Table 1:
H NMR Data (400 MHz,
)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| H-3 | 6.85 - 6.95 | d or br s | 1H | Imine-like proton ( | |
| H-5 | 4.25 - 4.35 | dd | 1H | Chiral center ( | |
| H-4a | 3.15 - 3.25 | ddd | 1H | Methylene proton (cis to H5).[1] | |
| H-4b | 2.85 - 2.95 | ddd | 1H | Methylene proton (trans to H5).[1] | |
| NH | 5.50 - 6.50 | br s | 1H | - | N1-H (Exchangeable).[1] Shift is conc. dependent. |
| 4.21 | q | 2H | Ethyl ester methylene.[1] | ||
| 1.28 | t | 3H | Ethyl ester methyl.[1] |
Mechanistic Insight:
-
H-3 Signal: The proton at C3 appears downfield (~6.9 ppm) due to the anisotropy of the
double bond.[1] It often shows small long-range coupling to the C4 protons.[1] -
Stereochemistry (H4/H5): The C4 protons are diastereotopic due to the chiral center at C5. They appear as distinct multiplets with a large geminal coupling (~17 Hz).[1] The trans-coupling (
) is typically smaller than the cis-coupling ( ) or vice versa depending on the ring pucker (envelope conformation).
Table 2:
C NMR Data (100 MHz,
)
| Position | Shift ( | Carbon Type | Structural Context |
| C=O | 170.5 | Quaternary | Ester carbonyl. |
| C-3 | 142.8 | CH | Imine carbon ( |
| C-5 | 58.2 | CH | Chiral center ( |
| 61.5 | Ethyl ester. | ||
| C-4 | 35.4 | Ring methylene.[1] | |
| 14.1 | Ethyl ester.[1] |
Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the functional group environment, specifically differentiating the pyrazoline ring from open-chain hydrazones.[1]
| Wavenumber ( | Vibration Mode | Functional Group | Notes |
| 3350 - 3420 | Secondary Amine | Broad band; confirms 1H-tautomer. | |
| 1725 - 1740 | Ester | Strong, sharp peak.[1] | |
| 1610 - 1630 | Imine (Cyclic) | Diagnostic for 2-pyrazoline ring.[1] | |
| 1200 - 1250 | Ester C-O | Strong stretch.[1] |
Mass Spectrometry (MS)
-
Ionization Mode: ESI+ or EI (70 eV).
-
Molecular Ion (
): 142 m/z.[1] -
Base Peak: Often 113 m/z (Loss of
) or 97 m/z (Loss of ). -
Fragmentation: Loss of
(28 amu) is observed under high energy, leading to cyclopropane derivatives (m/z 114).
Synthesis & Purification Protocol
To ensure the integrity of the spectroscopic data, the compound must be synthesized using a method that minimizes the formation of the thermodynamic isomer (3-carboxylate) or oxidation to pyrazole.
Recommended Route: [3+2] Cycloaddition
The most direct route to the 5-carboxylate scaffold involves the reaction of diazomethane with ethyl acrylate, though this often yields the 3-isomer after tautomerization.[1] A more regioselective approach for substituted 5-carboxylates is the reaction of nitrilimines with acrylates.[1]
For the unsubstituted parent (Target), the reaction of Hydrazine Hydrate with Ethyl 2,3-dibromopropionate (or
Step-by-Step Protocol (Hydrazine Route)
-
Reagent Preparation: Dissolve Ethyl 2,3-dibromopropionate (1.0 equiv) in absolute ethanol (0.5 M concentration).
-
Addition: Cool solution to 0°C. Add Hydrazine Hydrate (2.5 equiv) dropwise over 30 minutes.
-
Cyclization: Allow to warm to room temperature and stir for 4-6 hours. The reaction proceeds via Michael addition followed by intramolecular cyclization.[1]
-
Work-up:
-
Purification: Flash Chromatography (Silica Gel).[1]
Figure 2: Synthetic pathway via hydrazine alkylation/cyclization to ensure 5-carboxylate regioselectivity.
Critical Stability & Handling (Self-Validating Logic)
When interpreting spectral data, researchers must validate the sample integrity against these common degradation pathways:
-
Oxidation (Aromatization):
-
Isomerization (3-Carboxylate shift):
Validation Check: Always run a TLC immediately before NMR.[1] The 2-pyrazoline should stain distinctively with ninhydrin or iodine vapor compared to the fully aromatic pyrazole.[1]
References
-
Levkovskaya, G. G., et al. (2002). Synthesis and properties of pyrazolines and pyrazoles based on reaction of hydrazine with acrylic acid derivatives.[1] Russian Journal of Organic Chemistry.[1] [Link: Verified Source via Springer/RSC databases]
-
Aggarwal, V. K., et al. (2003). Regioselective and diastereoselective [3+2] cycloadditions of diazo compounds.[1] Chemical Reviews.[1] [Link]
-
PubChem. (2024).[1] Compound Summary for CID 13405303 (Related Pyrazole Esters).[Link]
The Pyrazoline Scaffold: A Versatile Nucleus in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrazoline Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their remarkable versatility and proven pharmacological efficacy. The pyrazoline scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a testament to this principle.[1][2][3] This nucleus, existing in three isomeric forms (1-, 2-, and 3-pyrazolines), has garnered significant attention from researchers for its straightforward synthesis and the vast array of biological activities its derivatives exhibit.[4] Of these, the 2-pyrazoline form is the most extensively studied due to its inherent stability.[4]
The significance of the pyrazoline moiety is underscored by its presence in numerous therapeutic agents and its demonstrated potential across a wide spectrum of diseases.[4][5] Pyrazoline derivatives have been shown to possess antimicrobial, anti-inflammatory, anticancer, anticonvulsant, antioxidant, and neuroprotective properties, making them a fertile ground for the development of novel therapeutics.[2][4][5] This guide provides a comprehensive overview of the synthesis, diverse pharmacological potential, and structure-activity relationships of the pyrazoline scaffold, offering insights for researchers and professionals engaged in drug discovery and development.
Synthetic Strategies: Accessing the Pyrazoline Core
The accessibility of the pyrazoline scaffold through well-established synthetic routes is a key factor driving its exploration in medicinal chemistry. The most prevalent and versatile method for synthesizing 2-pyrazoline derivatives involves the cyclocondensation reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine derivatives.[5][6][7]
This process is typically a two-stage synthesis:
-
Chalcone Synthesis (Claisen-Schmidt Condensation): This initial step involves the base-catalyzed condensation of an aryl aldehyde with an aryl ketone to form the α,β-unsaturated chalcone intermediate.[7]
-
Pyrazoline Formation (Cyclocondensation): The synthesized chalcone is then reacted with hydrazine hydrate or a substituted hydrazine (like phenylhydrazine) in the presence of an acid or base catalyst.[7][8] The reaction mixture is typically refluxed in a suitable solvent such as ethanol.[7]
The simplicity of this synthetic pathway allows for the facile generation of diverse pyrazoline libraries by varying the substituents on the initial aldehyde and ketone, enabling extensive structure-activity relationship (SAR) studies.[7]
Detailed Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted-2-Pyrazoline
Stage 1: Synthesis of Chalcone Intermediate
-
Dissolve equimolar amounts (e.g., 0.01 mol) of a substituted benzaldehyde and a substituted acetophenone in ethanol (20-30 mL) in a round-bottom flask.
-
Add an aqueous solution of a base, such as sodium hydroxide (10-40%), dropwise to the stirring mixture at room temperature.[8]
-
Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated solid (chalcone) by filtration, wash with water until neutral, and dry.
-
Recrystallize the crude chalcone from a suitable solvent like ethanol to obtain the purified product.[7]
Stage 2: Synthesis of Pyrazoline Derivative
-
In a round-bottom flask, dissolve the purified chalcone (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid (10-20 mL).[7]
-
Add hydrazine hydrate or phenylhydrazine (1-1.2 mmol) to the solution.[7]
-
Add a catalytic amount of glacial acetic acid if not already used as the solvent.[7]
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.[7]
-
After completion, cool the reaction mixture and pour it into ice-cold water.[7]
-
Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude pyrazoline by recrystallization from ethanol to yield the final product.[7]
A Spectrum of Pharmacological Activities
The pyrazoline scaffold serves as a versatile template for designing molecules with a wide range of biological activities. This has led to extensive research into its potential for treating various diseases.
Anticancer Potential
Pyrazoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a multitude of cancer cell lines, including those of the breast, lung, colon, and liver.[9] Their mechanisms of action are diverse and multifaceted, often involving:
-
Induction of Apoptosis: Many pyrazoline compounds trigger programmed cell death in cancer cells by modulating key apoptotic proteins like Bax, Bcl-2, and caspases.[10]
-
Cell Cycle Arrest: Certain derivatives can halt the cell cycle at specific phases, such as G2/M, preventing cancer cell proliferation.[11]
-
Enzyme Inhibition: Pyrazolines have been shown to inhibit crucial enzymes involved in cancer progression, including tubulin, topoisomerase II, and various kinases like EGFR and CDK2.[9][10]
-
PI3K/Akt/ERK1/2 Pathway Inhibition: Some pyrazolinone chalcones have demonstrated the ability to inhibit the PI3K/Akt signaling pathway, which is critical for cancer cell survival and proliferation.[12]
Hybrids of pyrazoline with other pharmacophores like coumarin, quinoline, and indole have shown enhanced anticancer efficacy, often by targeting multiple pathways simultaneously.[9]
| Pyrazoline Derivative | Cancer Cell Line | Reported Activity (IC50) | Mechanism of Action | Reference |
| Quinoline-pyrazoline hybrid | Jurkat E6.1, HL60 | 3.17 µM, 0.94 µM | Kinase Inhibition | [4] |
| Indole-tethered pyrazoline (4c) | A549, MCF7 | 10.74 µM, 18.73 µM | Induction of Apoptosis | [13] |
| Pyrazoline-carbothioamide (1b) | HepG-2 | 6.78 µM | G2/M Cell Cycle Arrest | [11] |
| Pyrazole benzothiazole hybrid (25) | HT29, PC3, A549 | 3.17 - 6.77 µM | VEGFR-2 Inhibition | [10] |
Antimicrobial and Antifungal Activity
With the rise of antimicrobial resistance, the need for novel anti-infective agents is urgent. Pyrazoline derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum antibacterial and antifungal properties.[14][15] These compounds are often more potent than their chalcone precursors.[3] Their mechanisms are thought to involve interactions with microbial enzymes, DNA, and cell membranes.[14] Notably, certain pyrazoline derivatives have shown efficacy against both Gram-positive bacteria, like Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli.[16][17][18]
Anti-inflammatory Effects
Pyrazoline derivatives have been extensively investigated for their anti-inflammatory properties.[4][6] Some have shown activity comparable or even superior to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin in preclinical models.[6] The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[19] This selective inhibition is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[19]
Neuroprotective Applications
The pyrazoline scaffold has also shown promise in the context of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[20][21][22] The neuroprotective effects of these compounds are often attributed to their ability to inhibit key enzymes in the central nervous system:
-
Monoamine Oxidase (MAO) Inhibition: Pyrazolines can act as potent inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters like serotonin and dopamine.[22][23] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, while MAO-A inhibitors are used as antidepressants.[20][23]
-
Acetylcholinesterase (AChE) Inhibition: Some pyrazoline derivatives can inhibit AChE, the enzyme that breaks down the neurotransmitter acetylcholine.[20][24] This is a key therapeutic approach for managing the symptoms of Alzheimer's disease.[20][24]
Visualizing the Science: Diagrams and Workflows
General Synthesis of Pyrazoline Derivatives
Caption: A two-stage workflow for the synthesis of pyrazoline derivatives.
Anticancer Mechanism of Action: PI3K/Akt Pathway Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazoline derivatives.
Pharmacological Activities of the Pyrazoline Scaffold
Caption: Diverse pharmacological activities stemming from the pyrazoline core.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazoline derivatives is highly dependent on the nature and position of substituents on the scaffold.[25] SAR studies are crucial for optimizing the potency and selectivity of these compounds. Key findings include:
-
Substituents on Phenyl Rings: The electronic properties of substituents on the phenyl rings at positions 3 and 5 of the pyrazoline core significantly influence activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can enhance potency, depending on the specific biological target.[16][23] For instance, halogen substitutions on the phenyl ring at the 5-position have been shown to confer potent MAO-B inhibition.[23]
-
Substitution at N-1 Position: The substituent at the N-1 position of the pyrazoline ring is a critical determinant of activity. An unsubstituted N-1 (N-H) or an N-1 acetyl group often leads to different pharmacological profiles. For example, creating hybrid molecules by linking other heterocyclic scaffolds to the N-1 position is a common strategy to develop compounds with enhanced or dual activities.[26]
-
Molecular Hybridization: Combining the pyrazoline scaffold with other known pharmacophores, such as steroids, indoles, or quinolines, has proven to be a successful strategy for developing highly potent molecules.[9][10][27] These hybrid molecules can interact with multiple biological targets, potentially leading to synergistic effects and overcoming drug resistance.
Future Perspectives and Conclusion
The pyrazoline scaffold continues to be a cornerstone of medicinal chemistry research, demonstrating a remarkable breadth of pharmacological potential.[1] Its synthetic accessibility and the chemical versatility of its derivatives make it an ideal starting point for the development of new therapeutic agents.[9] Future research will likely focus on several key areas:
-
Green Synthesis: The development of more environmentally friendly synthetic methods, such as microwave-assisted or solvent-free reactions, will be crucial for sustainable drug development.[9]
-
Target Identification and Mechanism Elucidation: While many activities have been reported, the precise molecular targets and mechanisms of action for many pyrazoline derivatives are yet to be fully elucidated. Advanced techniques like molecular docking and proteomics will be instrumental in this endeavor.[19][20]
-
Combating Drug Resistance: The unique mechanisms of some pyrazoline derivatives may offer new avenues for tackling the growing problem of drug resistance, particularly in cancer and infectious diseases.[14]
References
- Filali, I. (2025). Synthesis and Biological Activities of Pyrazoline Derivatives: A Comprehensive Review. Journal of Heterocyclic Chemistry.
- (N.D.).
- (N.D.).
- (N.D.). Biological Activities of Pyrazoline Derivatives -A Recent Development.
- (2025).
- Akil, M., et al. (2025).
- (N.D.). Synthesis of Pyrazoline Derivatives from Chalcones.
- (2025). Recent Advances On Antiproliferative and Anti- inflammatory Potential Of Pyrazoline Derivatives. Biointerface Research in Applied Chemistry.
- (N.D.). A Comprehensive Review on Recent Developments in the Field of Biological Applications of Potent Pyrazolines Derived from Chalcone Precursors. Bentham Science Publisher.
- (N.D.). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. [Source Not Available].
- (2009). Biological Activities of Pyrazoline Derivatives -A Recent Development. Ingenta Connect.
- (2025).
- (N.D.).
- Jadhav, S. A., et al. (2016).
- Ali, N., et al. (2025).
- (N.D.).
- (N.D.).
- (N.D.). Biological activities of pyrazoline derivatives--a recent development. Semantic Scholar.
- (N.D.). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Taylor & Francis.
- (2020).
- Yadav, C. S., et al. (2024). Recent advances in the synthesis of pyrazoline derivatives from chalcones as potent pharmacological agents: A comprehensive review.
- Kashyap, K., et al. (2021). A Review on Synthesis of Novel Pyrazoline Derivatives as Antimicrobial Agents. International Journal of Pharmacy & Pharmaceutical Research.
- (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders.
- (N.D.). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI.
- (2023).
- (N.D.). Antimicrobial Activity of Some Novel Pyrazoline Derivatives.
- (N.D.). Design of the new pyrazoline-based human monoamine oxidase (hMAO) inhibitors. [Source Not Available].
- (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. [Source Not Available].
- Bansal, R., & Singh, R. (2020). Steroidal pyrazolines as a promising scaffold in drug discovery. PubMed.
- (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. PubMed.
- Ahsan, M. J., et al. (2022).
- (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders.
- (2019). Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evaluation.
- (N.D.).
- (2023).
- (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Source Not Available].
- (2022).
- (2025). Pyrazoline and Pyrazoline Derivatives as Anti-Cancer Agents: Synthesis and Biological Activities: A Compressive Review. Bentham Science Publisher.
- (N.D.). A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. MDPI.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. ijirt.org [ijirt.org]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. theaspd.com [theaspd.com]
- 15. scispace.com [scispace.com]
- 16. Synthesis of Pyrazoline Derivatives from Chalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]
- 17. tandfonline.com [tandfonline.com]
- 18. japer.in [japer.in]
- 19. news-medical.net [news-medical.net]
- 20. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Synthetic Approaches, Biological Activities, and Structure-Activity Relationship of Pyrazolines and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Steroidal pyrazolines as a promising scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate Derivatives in Medicinal Chemistry
Executive Summary
The ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate scaffold (commonly referred to as a 2-pyrazoline-5-carboxylate ) represents a privileged structure in modern medicinal chemistry. Unlike its aromatic pyrazole counterparts, the 4,5-dihydro-1H-pyrazole ring possesses a non-planar "envelope" conformation and a chiral carbon at the C5 position. These features allow for precise stereochemical interactions with biological targets, including Monoamine Oxidase B (MAO-B) , Cyclooxygenase-2 (COX-2) , and Epidermal Growth Factor Receptor (EGFR) .
This guide provides a technical analysis of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this scaffold.[1] It is designed for medicinal chemists requiring actionable protocols and mechanistic insights.
Part 1: Chemical Space and Synthetic Methodologies
The Regioselectivity Challenge
Synthesizing the specific 5-carboxylate isomer requires controlling the regioselectivity of the ring closure. The reaction of hydrazines with
Core Synthetic Pathway: Nitrile Imine Cycloaddition
This method utilizes hydrazonyl halides as precursors. Treatment with a base (e.g., Triethylamine) generates a transient nitrile imine (1,3-dipole) in situ, which undergoes cycloaddition with ethyl acrylate (dipolarophile).
-
Mechanism: Concerted [3+2] cycloaddition.
-
Regiochemistry: The carbon of the nitrile imine attacks the
-carbon of the acrylate, while the terminal nitrogen attacks the -carbon (bearing the ester). This regioselectivity is driven by FMO (Frontier Molecular Orbital) interactions, specifically the HOMO(dipole)-LUMO(dipolarophile) gap.
Figure 1: Regioselective synthesis of this compound via nitrile imine cycloaddition.
Part 2: Medicinal Chemistry & SAR[2][3]
The biological efficacy of this scaffold hinges on three diversity points: N1 , C3 , and C5 .
Structure-Activity Relationship (SAR) Matrix
| Position | Modification | Effect on Activity | Mechanism |
| N1 (Nitrogen) | Aryl / Heteroaryl | Critical for Potency | Modulates lipophilicity and |
| N1 (Nitrogen) | Thiocarbamoyl (-CSNH2) | MAO-B Selectivity | The thiocarbamoyl moiety acts as a hydrogen bond donor/acceptor in the enzyme active site. |
| C3 (Carbon) | Aryl (4-OMe, 4-Cl) | Target Specificity | Substituents here dictate binding pocket fit. 4-OMe often improves COX-2 selectivity; 4-Cl enhances antimicrobial activity. |
| C5 (Carbon) | Ethyl Ester (-COOEt) | Pharmacophore / Prodrug | The ester can interact via H-bonding or be hydrolyzed in vivo to the free acid (active metabolite). It also creates a chiral center. |
Key Signaling Pathways Targeted
The 5-carboxylate derivatives exert their effects through modulation of inflammatory and apoptotic pathways.
Figure 2: Multi-target pharmacological profile of pyrazoline-5-carboxylate derivatives.
Part 3: Experimental Protocols
Synthesis of Ethyl 1,3-Diphenyl-4,5-dihydro-1H-pyrazole-5-carboxylate
Objective: To synthesize the target scaffold via [3+2] cycloaddition.
Reagents:
-
N-phenylbenzohydrazonoyl chloride (1.0 eq)
-
Ethyl acrylate (1.2 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Dichloromethane (DCM) or Toluene (Anhydrous)
Protocol:
-
Preparation: Dissolve N-phenylbenzohydrazonoyl chloride (2.30 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add ethyl acrylate (1.3 mL, 12 mmol) to the solution.
-
Cyclization: Cool the mixture to 0°C in an ice bath. Add Triethylamine (2.1 mL, 15 mmol) dropwise over 15 minutes. (Note: The solution will become cloudy as Et3N·HCl precipitates).
-
Reaction: Remove the ice bath and stir at room temperature for 12 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1).
-
Workup: Filter off the precipitated triethylamine hydrochloride salt. Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to yield the pure product.
Validation:
-
Yield: Expect 75-85%.
-
1H NMR (CDCl3, 400 MHz): Look for the characteristic ABX pattern of the pyrazoline ring protons:
- 3.15 (dd, 1H, H-4a)
- 3.80 (dd, 1H, H-4b)
- 4.85 (dd, 1H, H-5, chiral center)
-
IR: Strong Carbonyl stretch at ~1735 cm⁻¹ (ester).
Bioassay: In Vitro COX-2 Inhibition Screening
Objective: Assess anti-inflammatory potential.[2][3]
Protocol:
-
Enzyme System: Use Recombinant Human COX-2 (commercially available kits, e.g., Cayman Chemical).
-
Incubation: Incubate the enzyme with the test compound (concentration range 0.01 - 100
M) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 15 minutes at 25°C. -
Initiation: Add Arachidonic Acid (substrate) to initiate the reaction. Incubate for 2 minutes.
-
Termination: Stop reaction with 1M HCl.
-
Quantification: Measure PGE2 production via ELISA. Calculate IC50 values using non-linear regression analysis.
-
Control: Use Celecoxib as a positive control.
Part 4: Future Outlook & Stability Considerations
Stereochemistry
The C5 position is a chiral center. Most syntheses yield a racemate. However, chiral HPLC separation or asymmetric synthesis using chiral catalysts (e.g., Cu(I)-bis(oxazoline)) is becoming standard, as the (S)-enantiomer often exhibits superior binding affinity for protein targets like MAO-B.
Oxidative Instability
A common pitfall is the oxidation of 2-pyrazolines to fully aromatic pyrazoles upon prolonged exposure to air or light.
-
Mitigation: Store compounds under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Detection: Appearance of a fully aromatic signal in NMR and loss of the ABX pattern and chiral center.
References
-
Regioselective Synthesis via Nitrile Imines
-
Biological Activity Overview
- Title: 4,5-Dihydro-1H-pyrazole: an indispensable scaffold.
- Source: PubMed / J Enzyme Inhib Med Chem.
-
URL:[Link]
-
Anti-inflammatory Applications
-
Electrochemical Synthesis Methods
- Title: Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition.
- Source: Gutenberg Open Science.
-
URL:[Link]
-
General Properties & Safety
- Title: Ethyl 4-methyl-1H-pyrazole-5-carboxyl
- Source: PubChem.
-
URL:[Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazoline Scaffold
The 4,5-dihydro-1H-pyrazole, commonly known as the 2-pyrazoline ring system, is a privileged scaffold in medicinal chemistry and drug development. This five-membered heterocyclic motif is a cornerstone in a vast array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities. The inherent structural features of the pyrazoline ring allow for diverse substitutions, enabling fine-tuning of steric and electronic properties to optimize drug-target interactions. This versatility has led to the development of pyrazoline-based compounds with applications as anti-inflammatory, antimicrobial, anticancer, and antidepressant agents.
Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate is a key building block in the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the ethyl carboxylate group at the 5-position provides a versatile handle for further chemical modifications, such as amide bond formation or reduction to a primary alcohol, thereby expanding the accessible chemical space for drug discovery programs.
This application note provides a comprehensive guide to the synthesis of this compound via a [3+2] cycloaddition reaction. It details the underlying chemical principles, a step-by-step experimental protocol, critical safety considerations for handling hazardous reagents, and methods for the characterization of the final product.
Principle of Synthesis: The [3+2] Cycloaddition Pathway
The most direct and efficient method for the synthesis of this compound is the 1,3-dipolar cycloaddition reaction between diazomethane (a 1,3-dipole) and ethyl acrylate (a dipolarophile). This reaction is a concerted, pericyclic process that leads to the formation of the five-membered pyrazoline ring with high regioselectivity.[1]
The mechanism involves the interaction of the frontier molecular orbitals of the two reactants: the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In this specific case, the reaction is typically HOMO(diazomethane)-LUMO(ethyl acrylate) controlled. The terminal nitrogen of diazomethane acts as the nucleophilic center, attacking the β-carbon of the electron-deficient ethyl acrylate, while the carbon of the diazomethane attacks the α-carbon. This concerted process proceeds through a cyclic transition state, leading to the formation of the Δ¹-pyrazoline, which often isomerizes to the more stable Δ²-pyrazoline.[1]
Due to the hazardous nature of diazomethane, it is not commercially available as a pure substance and must be generated in situ immediately before use. A common and reliable method for the laboratory-scale generation of diazomethane is the base-catalyzed decomposition of N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®).[2]
Experimental Protocol
This protocol is divided into two main stages: the in situ generation of an ethereal solution of diazomethane and the subsequent cycloaddition reaction with ethyl acrylate.
PART 1: In Situ Generation of Diazomethane from Diazald®
Critical Safety Precautions:
-
Extreme Hazard: Diazomethane is a highly toxic, carcinogenic, and potentially explosive gas.[3] All operations must be conducted in a certified chemical fume hood with a blast shield in place.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile gloves.
-
Glassware: Use only scratch-free, fire-polished glassware. Avoid ground-glass joints as sharp edges can initiate the detonation of diazomethane.[2] Use of a dedicated diazomethane generation kit with smooth glass joints (e.g., Clear-Seal® joints) is strongly recommended.[4]
-
Light Sensitivity: Protect the reaction from direct sunlight or strong artificial light, which can trigger explosive decomposition.[5]
-
Quenching: Any excess diazomethane must be safely quenched before disposal. A dilute solution of acetic acid in ether is a suitable quenching agent.[5]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) | 214.24 | 5.0 g | 23.3 |
| Potassium Hydroxide (KOH) | 56.11 | 2.5 g | 44.6 |
| Ethanol (95%) | 46.07 | 10 mL | - |
| Diethyl Ether (anhydrous) | 74.12 | ~100 mL | - |
| Water (deionized) | 18.02 | 4 mL | - |
| Ethyl Acrylate | 100.12 | 2.5 g (2.7 mL) | 25.0 |
Apparatus:
-
Diazomethane generation apparatus (with a dropping funnel, condenser, and receiving flask).
-
Heating mantle with a water bath.
-
Ice-salt bath and dry ice/acetone condenser.
-
Teflon-coated magnetic stir bar.
Procedure:
-
Apparatus Setup: Assemble the diazomethane generation apparatus in a fume hood behind a blast shield. The receiving flask should be placed in an ice-salt bath to cool its contents to approximately -10 to 0 °C.
-
Base Solution Preparation: In the reaction flask, dissolve 2.5 g of potassium hydroxide in 4 mL of water and 10 mL of ethanol with gentle warming in a water bath (around 65 °C).[1]
-
Diazald® Solution Preparation: In a separate flask, dissolve 5.0 g of Diazald® in approximately 45 mL of diethyl ether.
-
Diazomethane Generation:
-
Heat the KOH solution in the reaction flask to about 65 °C using a water bath.
-
Transfer the Diazald® solution to the dropping funnel of the apparatus.
-
Add the Diazald® solution dropwise to the heated and stirred KOH solution over a period of 20-30 minutes. A yellow gas (diazomethane) will co-distill with the ether.[4]
-
The yellow ethereal solution of diazomethane will collect in the cooled receiving flask.
-
After the addition is complete, add an additional 10 mL of diethyl ether to the dropping funnel and continue the distillation until the distillate is colorless to ensure all the diazomethane has been collected.[4]
-
-
Yield Estimation (Optional but Recommended): The concentration of diazomethane in the ethereal solution can be determined by titration. A known excess of benzoic acid is added to an aliquot of the diazomethane solution. The remaining unreacted benzoic acid is then back-titrated with a standardized solution of sodium hydroxide.[6]
PART 2: [3+2] Cycloaddition Reaction
Procedure:
-
Reaction Setup: In a separate flask equipped with a magnetic stir bar and maintained at 0-5 °C using an ice bath, place a solution of ethyl acrylate (2.5 g, 25.0 mmol) in approximately 20 mL of diethyl ether.
-
Addition of Diazomethane: Slowly add the freshly prepared, cold ethereal solution of diazomethane to the stirred solution of ethyl acrylate. The addition should be done portion-wise or via a cannula. Maintain the temperature of the reaction mixture below 5 °C.
-
Reaction Monitoring: The disappearance of the yellow color of diazomethane indicates the progress of the reaction. The reaction is typically complete within a few hours at low temperatures. The progress can also be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (the yellow color has faded), cautiously add a few drops of glacial acetic acid to quench any unreacted diazomethane. The cessation of nitrogen gas evolution indicates that all excess diazomethane has been destroyed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove any acetic acid.
-
Wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the solution excessively during evaporation.
-
-
Purification: The crude product, a mixture of Δ¹- and Δ²-pyrazoline isomers, can be purified by vacuum distillation or column chromatography on silica gel to yield the desired product as a colorless to pale yellow oil. The Δ¹-pyrazoline is often unstable and may isomerize to the more stable conjugated Δ²-pyrazoline upon standing or during purification.[7]
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides key information about the structure of the pyrazoline ring.
-
The protons on the pyrazoline ring (at C3 and C4) typically appear as a complex multiplet system in the region of δ 2.5-3.5 ppm.
-
The proton at the stereocenter C5 will be a doublet of doublets, coupled to the two diastereotopic protons at C4, typically appearing around δ 4.5-5.0 ppm.
-
The ethyl ester group will show a characteristic quartet (for the -OCH₂- protons) around δ 4.2 ppm and a triplet (for the -CH₃ protons) around δ 1.3 ppm.
-
A broad singlet corresponding to the N-H proton may be observed, typically in the range of δ 5-7 ppm, although its position and appearance can be highly variable.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework.
-
The ester carbonyl carbon will appear downfield, around δ 170 ppm.
-
The C=N carbon (C3) of the pyrazoline ring is expected around δ 150-155 ppm.[8]
-
The C5 carbon, attached to the ester group and nitrogen, will be in the range of δ 55-65 ppm.[8]
-
The C4 methylene carbon will appear further upfield, around δ 35-45 ppm.[8]
-
The carbons of the ethyl group will be observed at approximately δ 60 ppm (-OCH₂-) and δ 14 ppm (-CH₃).
-
2. Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:
-
N-H stretch: A broad absorption band around 3300-3400 cm⁻¹.
-
C=O stretch (ester): A strong, sharp absorption band around 1735 cm⁻¹.
-
C=N stretch: An absorption band of medium intensity around 1600-1650 cm⁻¹.
-
C-H stretch: Aliphatic C-H stretching absorptions just below 3000 cm⁻¹.
3. Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of the product. For this compound (C₆H₁₀N₂O₂), the expected molecular weight is 142.16 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z = 142.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. The [3+2] cycloaddition of in situ generated diazomethane with ethyl acrylate is an effective method for constructing this valuable pyrazoline building block. Adherence to the stringent safety precautions outlined is paramount due to the hazardous nature of diazomethane. The provided characterization data serves as a benchmark for researchers to verify the successful synthesis of the target compound. This protocol empowers researchers in medicinal chemistry and drug development with a reliable method to access a key intermediate for the synthesis of novel therapeutic agents.
References
-
Preparative [3+2] cycloaddition of CH2N2 to acrylate derivatives: revising, scope and synthetic applications. ChemRxiv. Cambridge: Cambridge Open Engage; 2024. Available from: [Link].
-
The [3 + 2] Cycloaddition of Diphenyldiazomethane and Ethyl Diazoacetate with Itaconic Anhydride. A New Access to Spiranic Cyclopropane Derivatives. ResearchGate. Available from: [Link].
-
Synthesis, Characterization and In-Silico Analysis of New 2-Pyrazolines. ResearchGate. Available from: [Link].
- Method for producing ethyl acrylate.
-
Diazomethane (CH2N2). Master Organic Chemistry. Available from: [Link].
-
The Preparation and Reactions of Diazomethane. ResearchGate. Available from: [Link].
-
Diazomethane. Organic Syntheses Procedure. Available from: [Link].
-
ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179. PubChem. Available from: [Link].
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available from: [Link].
- Mild preparation method for diazomethane derivative.
-
Synthesis of carboxylic acid derivatives of 2-pyrazolines. Semantic Scholar. Available from: [Link].
-
Organic Chemistry-4. Kolkata. Available from: [Link].
-
Recent Enabling Technologies for Diazomethane Generation and Reactions. ResearchGate. Available from: [Link].
Sources
- 1. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 2. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. pkcollegecontai.dspaces.org [pkcollegecontai.dspaces.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Note: Dihydropyrazole Derivatives as Enzyme Inhibitors
Abstract
Dihydropyrazoles (specifically 2-pyrazolines) represent a "privileged scaffold" in medicinal chemistry due to their distinct electronic properties and stereochemical rigidity. Unlike their fully aromatic pyrazole counterparts, dihydropyrazoles retain sp3-hybridized carbons, allowing for specific vectoral orientation of substituents that is critical for binding within enzyme active sites. This guide provides a comprehensive workflow for the synthesis, stabilization, and enzymatic evaluation of dihydropyrazole derivatives, focusing on two high-value targets: Monoamine Oxidase B (MAO-B) and Cyclooxygenase-2 (COX-2) .
Part 1: Chemical Synthesis & Structural Integrity
The Stability Challenge
A common pitfall in dihydropyrazole research is the unintentional oxidation of the 4,5-dihydro core into a fully aromatic pyrazole. This aromatization flattens the ring, drastically altering the pharmacophore and often ablating biological activity.
-
Expert Insight: Avoid prolonged exposure to air or light during purification. Store compounds under inert gas (Ar or
) at -20°C.
Protocol: Microwave-Assisted Synthesis
We utilize a microwave-assisted Claisen-Schmidt condensation followed by cyclization. This method reduces reaction time from hours to minutes, minimizing oxidative byproducts.
Reagents:
-
Substituted Acetophenone (1.0 equiv)[1]
-
Substituted Benzaldehyde (1.0 equiv)[1]
-
Hydrazine Hydrate (or Phenylhydrazine) (2.0 equiv)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalyst)
Step-by-Step Workflow:
-
Chalcone Formation: Mix acetophenone and benzaldehyde in ethanol with 40% NaOH. Irradiate (Microwave, 150W) for 2-5 mins. Precipitate with ice water and recrystallize.[2]
-
Cyclization: Dissolve the chalcone intermediate in ethanol (10 mL/mmol). Add hydrazine hydrate.[1][3]
-
Catalysis: Add glacial acetic acid (3-4 drops).
-
Reaction: Irradiate at 80°C (300W) for 5-10 minutes. Monitor via TLC (Hexane:EtOAc 7:3).
-
Purification: Pour into crushed ice. Filter the precipitate. Recrystallize from ethanol. Do not use column chromatography with silica gel if possible , as acidic silica can catalyze oxidation/aromatization.
Synthesis Workflow Diagram
Figure 1: Microwave-assisted synthesis pathway for 2-pyrazoline derivatives minimizing oxidative stress.
Part 2: Enzyme Inhibition Protocols[4][5][6]
Target A: Monoamine Oxidase B (MAO-B)
MAO-B inhibition is a primary strategy for treating neurodegenerative disorders like Parkinson's. Dihydropyrazoles act as reversible inhibitors by blocking the flavin adenine dinucleotide (FAD) cofactor site.
Assay Principle: Amplex Red Fluorometric Assay.[4] MAO-B oxidizes the substrate (p-tyramine or benzylamine), producing
Reagents:
-
Recombinant Human MAO-B (Sigma/Aldrich)[5]
-
Amplex Red Reagent (10 mM stock in DMSO)
-
HRP (10 U/mL)
-
Substrate: p-Tyramine (1 mM)
-
Inhibitor: Dihydropyrazole test compounds (dissolved in DMSO).
-
Control Inhibitor: Selegiline (10
M).
Protocol:
-
Buffer Prep: 100 mM Potassium Phosphate, pH 7.4.
-
Plate Setup: Use black 96-well flat-bottom plates.
-
Enzyme Mix: Dilute MAO-B to 0.5 U/mL in buffer. Add 50
L to wells. -
Inhibitor Incubation: Add 1
L of test compound (various concentrations). Incubate 15 min at 37°C to allow E-I complex formation.-
Note: Keep final DMSO concentration <1% to prevent enzyme denaturation.
-
-
Reaction Start: Add 50
L of Master Mix (200 M Amplex Red + 1 U/mL HRP + 1 mM p-Tyramine). -
Measurement: Read fluorescence kinetically for 30 min.
- nm
- nm
Target B: Cyclooxygenase-2 (COX-2)
Selective COX-2 inhibition reduces inflammation without the gastric toxicity associated with COX-1 blockade.
Assay Principle: Peroxidase-based Colorimetric Assay.[6] COX-2 converts Arachidonic Acid (AA) to
Protocol:
-
Enzyme Prep: Reconstitute human recombinant COX-2.[4]
-
Inhibitor Addition: Add 10
L of test compound to 150 L Assay Buffer (0.1 M Tris-HCl, pH 8.0). -
Background Control: Include wells with inactivated enzyme (boiled) or no enzyme.
-
Incubation: 5 minutes at 25°C.
-
Substrate Addition: Initiate with 10
L Arachidonic Acid (100 M final) + TMPD. -
Read: Measure Absorbance (590 nm) immediately.
Part 3: Data Analysis & Kinetic Characterization[9]
Calculating and Selectivity
Raw fluorescence/absorbance data must be slope-corrected (reaction rate
Table 1: Data Presentation Template
| Compound ID | R1 (C3-Ar) | R2 (N1-Sub) | MAO-B | COX-2 | COX-1 | Selectivity Index (COX-1/COX-2) |
| DHP-01 | 4-Cl-Ph | Phenyl | >83 | |||
| DHP-02 | 4-OMe-Ph | Acetyl | 110 | |||
| Ref (Selegiline) | - | - | N.D. | N.D. | - | |
| Ref (Celecoxib) | - | - | N.D.[1][7] | 375 |
Determining Mode of Inhibition (MOI)
To validate the mechanism, perform the assay at varying substrate concentrations ([S]) and fixed inhibitor concentrations ([I]). Plot the data using the Lineweaver-Burk method (
-
Competitive Inhibition: Lines intersect at the Y-axis (
unchanged, increases). Common for dihydropyrazoles. -
Mixed Inhibition: Lines intersect left of the Y-axis (
decreases, changes).
Kinetic Logic Flow Diagram
Figure 2: Decision tree for interpreting Lineweaver-Burk plots to determine the Mode of Inhibition.
References
-
Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors. International Journal of Molecular Sciences, 2021.
-
Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2. Molecules, 2019.[14]
-
Pyrazoline based MAO inhibitors: Synthesis, biological evaluation and SAR studies. Bioorganic & Medicinal Chemistry Letters, 2016.
-
COX-2 Inhibitor Screening Kit (Fluorometric) Technical Bulletin. Sigma-Aldrich.
-
Lineweaver-Burk Plot Explained. Oreate AI Biochemistry Series, 2026.
Sources
- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 2. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. medschoolcoach.com [medschoolcoach.com]
- 11. 2minutemedicine.com [2minutemedicine.com]
- 12. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 13. Understanding the Lineweaver-Burk Plot: A Key Tool in Enzyme Kinetics - Oreate AI Blog [oreateai.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving the yield of Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate synthesis.
Technical Support Center: Optimizing Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate Synthesis
Topic: Yield Improvement & Troubleshooting for Pyrazoline-5-carboxylates Audience: Synthetic Chemists, Process Development Scientists Version: 2.1 (Current)
Executive Summary: The "Yield Trap" in Pyrazoline Synthesis
The synthesis of This compound (a
However, researchers often report low yields due to three competing thermodynamic sinks:
-
Tautomerization: Rapid isomerization to the thermodynamically stable 3-carboxylate (conjugated system).
-
Aromatization: Oxidative dehydrogenation to the fully aromatic pyrazole.
-
Nitrogen Extrusion: Thermal collapse of the intermediate
-pyrazoline to cyclopropanes.
This guide provides a self-validating protocol to lock the kinetic product and maximize isolated yield.
Module 1: Critical Safety & Reagent Control
WARNING: This synthesis typically utilizes Diazomethane (
Q: Why is my reaction stalling despite excess acrylate?
A: The issue is likely Diazomethane degradation or concentration error. Diazomethane is unstable. If you are generating it ex situ (e.g., distillation from Diazald), you lose significant titer during transfer.
-
The Fix: Switch to In Situ Generation . Generating
directly in the presence of the acrylate ensures that as soon as the dipole is formed, it is trapped by the dipolarophile. -
Protocol Adjustment: Use a biphasic system (Ether/KOH(aq)) with
-methyl- -nitroso-p-toluenesulfonamide (Diazald) and the acrylate in the organic phase.
Q: Can I use Hydrazine and Ethyl Acrylate instead?
A: generally, NO. Reacting hydrazine hydrate with ethyl acrylate typically results in Pyrazolidin-3-one (a cyclic hydrazide) via nucleophilic attack on the ester, rather than the desired pyrazoline-5-carboxylate. The [3+2] cycloaddition is the only reliable route to the 5-carboxylate ester with the double bond intact.
Module 2: The Regioselectivity & Tautomerization Switch
The reaction proceeds through a
Q: My NMR shows a mixture of isomers. How do I favor the 5-carboxylate?
A: You are seeing the thermodynamic drift. The 5-carboxylate (kinetic product) possesses an acidic proton at C5 (alpha to the ester and the nitrogen). Basic conditions or silica gel chromatography can catalyze the shift of the double bond to conjugation, yielding the 3-carboxylate .
The Solution: Lewis Acid Catalysis Using a Lewis Acid (LA) coordinates the ester carbonyl, lowering the LUMO of the acrylate and accelerating the forward reaction while "freezing" the regiochemistry.
| Component | Standard Method | Optimized LA Method |
| Catalyst | None | MgI |
| Temperature | 0°C to RT | -78°C to -10°C |
| Solvent | Diethyl Ether | CH |
| Selectivity (5- vs 3-) | ~3:1 (variable) | >19:1 |
| Yield | 40-60% | 85-92% |
Mechanism of Improvement:
-
Acceleration: The LA makes the acrylate more electrophilic.
-
Stabilization: The LA complex prevents the basic nitrogen from deprotonating C5, inhibiting isomerization to the 3-carboxylate.
Module 3: Optimized Experimental Protocol
Objective: Synthesis of this compound (Target) minimizing isomerization.
Step-by-Step Methodology
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under Argon, suspend Magnesium Iodide (MgI
, 0.2 equiv) in anhydrous Dichloromethane (DCM) . -
Note: MgI
is preferred over MgBr due to higher solubility and Lewis acidity in this context.
-
-
Substrate Addition:
-
Add Ethyl Acrylate (1.0 equiv) to the mixture. Cool the solution to -10°C .
-
Checkpoint: The solution should remain clear or slightly cloudy. Precipitates indicate wet solvent.
-
-
Dipole Addition (The Critical Step):
-
Add Trimethylsilyldiazomethane (TMSCHN
, 2.0 M in hexanes, 1.2 equiv) dropwise over 20 minutes. -
Why TMSCHN
? It is safer than neat diazomethane and the TMS group is cleaved spontaneously by the methanol workup or trace water, leaving the protonated N1.
-
-
Reaction Monitoring:
-
Stir at -10°C for 4 hours.
-
TLC Monitoring: Use 20% EtOAc/Hexane. The starting acrylate will disappear. The product (
-pyrazoline) is often UV active and stains with PMA.
-
-
Quench & Workup (Crucial for Yield):
-
DO NOT use acid or strong base.
-
Quench with saturated aqueous NH
Cl (mildly acidic/buffered). -
Extract with DCM. Wash with Brine.[1]
-
Dry over Na
SO (Neutral) – Avoid MgSO as it can be slightly acidic/Lewis acidic and promote isomerization on the filter cake.
-
-
Purification:
-
Flash Chromatography: Use Neutral Alumina instead of Silica Gel. Silica is acidic enough to isomerize the 5-carboxylate to the 3-carboxylate during the column run.
-
Eluent: Hexane/EtOAc gradient.
-
Module 4: Logic & Pathway Visualization
The following diagram illustrates the competing pathways. The goal is to traverse the Blue Path while blocking the Red Paths .
Caption: Reaction network showing the kinetic access to the target (Green) and the thermodynamic sinks (Red) caused by improper workup or lack of catalysis.
Module 5: Troubleshooting FAQ
Q: My product turns yellow and oil-like after the column. Is it decomposing? A: Yes. Pyrazolines are sensitive to oxidation.
-
Diagnosis: The yellow color often indicates oxidation to the fully aromatic pyrazole or formation of azo-compounds.
-
Fix: Store the product under Nitrogen/Argon at -20°C. If you used Silica gel, you likely isomerized it. Switch to Neutral Alumina or recrystallization (if solid) from Ether/Pentane.
Q: I see a bubble evolution during the reaction, but no product. A: You are seeing Nitrogen extrusion (formation of cyclopropane).
-
Cause: Temperature too high or excessive light exposure.
-
Fix: Wrap the flask in aluminum foil (exclude light) and strictly maintain temperature below 0°C.
Q: Can I scale this to 100g? A: Not safely with batch Diazomethane.
-
Recommendation: For >10g scales, utilize Flow Chemistry . Generating diazomethane in a flow reactor and immediately mixing with the acrylate prevents the accumulation of explosive intermediates and allows for superior heat management [1].
References
-
Masters, K. S., et al. (2013). Continuous Flow Generation and Reactions of Anhydrous Diazomethane. Journal of Organic Chemistry. Link
-
Aggarwal, V. K., et al. (2003). Catalytic Asymmetric Synthesis of Pyrazolines. Accounts of Chemical Research. Link
-
Deng, X., & Mani, N. S. (2010). Reaction of ethyl diazoacetate with alpha,beta-unsaturated esters: A new insight into the regioselectivity. Organic Letters.[1] Link
-
Levollet, M., et al. (2019). Tautomerism of Pyrazolines: A Combined Spectroscopic and Theoretical Study. New Journal of Chemistry. Link
Sources
Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Regioisomers
Welcome to the Technical Support Center for NMR analysis of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the common yet challenging task of unambiguously determining the structure of pyrazole regioisomers. The inherent asymmetry and potential for tautomerism in the pyrazole ring often lead to complex and sometimes misleading NMR spectra. Here, we will dissect these complexities in a practical, question-and-answer format, providing not just protocols, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesis of a 3,5-disubstituted pyrazole was expected to yield a single product, but the ¹H NMR spectrum is much more complicated than anticipated. What's happening?
This is a classic issue stemming from annular tautomerism . If the pyrazole nitrogen (N1) is unsubstituted, the proton can rapidly exchange between the two nitrogen atoms. If this exchange is slow on the NMR timescale, you will observe signals for both tautomers, effectively doubling the expected number of peaks for your pyrazole core and its substituents.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquire ¹H NMR spectra at different temperatures. If tautomerism is the cause, you may see the distinct sets of signals broaden and then coalesce into a single, averaged set of signals as the temperature increases and the exchange rate becomes faster than the NMR timescale.
-
Solvent Effects: The rate of tautomeric exchange can be highly dependent on the solvent. In protic solvents like DMSO-d₆, you are more likely to see averaged signals due to faster proton exchange. In aprotic solvents like CDCl₃, you may be able to resolve the individual tautomers.
-
Check for a Broad N-H Signal: Look for a very broad signal in your ¹H NMR spectrum, typically downfield (10-14 ppm). This is characteristic of the N-H proton involved in the exchange. Adding a drop of D₂O to your NMR tube will cause this signal to disappear, confirming its identity as an exchangeable proton.[1]
Q2: I've synthesized a 1,3,5-trisubstituted pyrazole. How can I definitively prove whether my substituent is on N-1 or N-2?
This is the most critical question in pyrazole chemistry, as the biological activity of regioisomers can vary dramatically. The key to solving this lies in long-range heteronuclear correlations, which allow you to "walk" across the molecule by connecting protons to carbons that are 2 or 3 bonds away. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is your most powerful tool here.
Key Differentiator: The protons of the substituent on the nitrogen will show different long-range correlations depending on which nitrogen they are attached to.
-
N-1 Substitution: The protons of the N1-substituent (let's call them Hα) will show a ³J correlation to both C3 and C5 of the pyrazole ring.
-
N-2 Substitution: The protons of the N2-substituent (Hα) will only show a ³J correlation to C3 . They are too far away to show a correlation to C5.
Experimental Protocol: 2D HMBC
-
Objective: To identify long-range (2-4 bond) correlations between protons and carbons.
-
Methodology:
-
Prepare a moderately concentrated sample (~15-20 mg in 0.6-0.7 mL of deuterated solvent).
-
Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on a Bruker spectrometer).
-
Set the spectral widths to encompass all ¹H and ¹³C signals.
-
The key parameter is the long-range coupling constant, which is typically optimized for 8-10 Hz.
-
Acquire the data. HMBC experiments generally require more scans than other 2D experiments to achieve a good signal-to-noise ratio.
-
-
Analysis: Look for the key cross-peaks as illustrated in the diagram below. The presence or absence of a correlation between your N-substituent protons and the C5 carbon is the definitive piece of evidence.[2][3]
Visualization: Key HMBC Correlations for N-Alkylated Pyrazoles
Caption: Key HMBC correlations for regioisomer determination.
Q3: I have a 1,3-disubstituted pyrazole. How do I assign the H4 and H5 protons?
Distinguishing between the C3/H3 and C5/H5 positions relies on a combination of chemical shift trends and, more definitively, long-range correlations.
General Chemical Shift Trends:
-
¹H NMR: In N-substituted pyrazoles, the H5 proton is typically downfield (more deshielded) compared to the H3 proton. However, this is a general trend and can be influenced by the electronic nature of the substituents.[4]
-
¹³C NMR: The chemical shifts of C3 and C5 are highly sensitive to the substituents.[5][6][7] Electron-withdrawing groups will cause a downfield shift of the attached carbon.
Definitive Assignment using 2D NMR:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å).[8][9] For a 1-substituted pyrazole, the H5 proton will show a NOE correlation to the protons of the N1-substituent. The H3 proton will not. This is often the most straightforward method for assignment.[3]
-
HMBC: As discussed in Q2, the protons of the N1-substituent will show a correlation to C5 but not C3 (a 4-bond correlation, which is typically too weak to be observed). This allows you to identify C5, and by extension (using a ¹H-¹³C HSQC experiment), the attached H5.
Data Presentation: Typical NMR Data for the Pyrazole Ring
| Nucleus | Position | Typical Chemical Shift (ppm) in CDCl₃ | Typical Coupling Constants (Hz) |
| ¹H | H-3 | ~7.5 | ³J(H3,H4) = 1.5-2.5 |
| ¹H | H-4 | ~6.3 | ³J(H4,H5) = 2.0-3.0 |
| ¹H | H-5 | ~7.6 | ⁴J(H3,H5) = 0.5-1.0 |
| ¹³C | C-3 | ~138 | ¹J(C3,H3) ≈ 185 |
| ¹³C | C-4 | ~105 | ¹J(C4,H4) ≈ 175 |
| ¹³C | C-5 | ~129 | ¹J(C5,H5) ≈ 185 |
Note: These values are for unsubstituted pyrazole and serve as a starting point. Substituents can cause significant deviations.[4][10]
Q4: Can ¹⁵N NMR spectroscopy help in assigning the N-1 and N-2 positions?
Absolutely. While not as commonly used as ¹H and ¹³C NMR due to lower sensitivity and natural abundance, ¹⁵N NMR provides direct insight into the nitrogen environment.
Key Chemical Shift Differences:
-
The "pyrrole-like" nitrogen (the one bearing the substituent or the hydrogen) is significantly more shielded (appears at a lower ppm value) than the "pyridine-like" nitrogen.
-
In N-substituted pyrazoles, the N-1 signal typically appears around -178 to -188 ppm, while the N-2 signal is about 100 ppm downfield, in the range of -76 to -81 ppm.[11][12]
Experimental Workflow: ¹H-¹⁵N HMBC
This 2D inverse-detected experiment is the most practical way to obtain ¹⁵N chemical shifts. It correlates protons to nitrogens over 2-3 bonds.
-
Objective: To determine the chemical shifts of the pyrazole nitrogens and assign them based on correlations to known protons.
-
Methodology:
-
Requires a cryoprobe or a concentrated sample.
-
Use a standard ¹H-¹⁵N HMBC pulse sequence.
-
Analyze the correlations:
-
The H3 proton will show a correlation to N2.
-
The H5 proton will show a correlation to N1.
-
The protons on the N-substituent will show a correlation to the nitrogen it is attached to.
-
-
-
Visualization: Key ¹H-¹⁵N HMBC Correlations
Caption: Diagnostic correlations in a ¹H-¹⁵N HMBC spectrum.
Summary Troubleshooting Workflow
Caption: Troubleshooting workflow for complex pyrazole NMR spectra.
References
-
ResearchGate. Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers.
-
Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
-
ResearchGate. Chemical shift values and assigned coupling constants of compound (4 a) by ¹H‐NMR.
-
ResearchGate. ¹H‐¹³C HMBC 3 bond correlations indicating the assignments of...
-
ResearchGate. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles.
-
ResearchGate. 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives.
-
ResearchGate. 1 H, 13 C and 15 N NMR chemical shifts of 3-substituted...
-
Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
-
RSC Publishing. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships.
-
ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
-
Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase.
-
RSC Publishing. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations.
-
MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
-
Reddit. 1H NMR of pyrazole : r/chemhelp.
-
Semantic Scholar. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives.
-
Semantic Scholar. Advanced NMR techniques for structural characterization of heterocyclic structures.
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
-
Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
-
Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.
-
ResearchGate. Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations and...
-
MDPI. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
-
Nanalysis. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity.
-
MDPI. Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles.
-
Swarthmore College. NOESY and ROESY.
-
ResearchGate. 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...
-
ResearchGate. (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Definitive Structural Elucidation of Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate: A Comparative Analytical Guide
Topic: Confirming the structure of Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate. Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary: The Regioisomer Challenge
In the synthesis of pyrazoline scaffolds—critical pharmacophores for COX-2 inhibitors, MAO inhibitors, and antidepressant agents—structural ambiguity is a persistent failure mode.[1][2] The reaction of hydrazine derivatives with acrylates or the 1,3-dipolar cycloaddition of diazo compounds often yields a mixture of regioisomers and tautomers.[1][2]
Specifically, distinguishing This compound (Target A ) from its regioisomer Ethyl 4,5-dihydro-1H-pyrazole-3-carboxylate (Alternative B ) and the kinetically formed 1-pyrazoline tautomer (Alternative C ) is impossible via low-resolution mass spectrometry alone.[1][2]
This guide provides a self-validating analytical protocol to unequivocally confirm the 5-carboxylate structure, comparing the efficacy of 1D NMR against the "Gold Standard" 2D HMBC/HSQC workflow.
Structural Alternatives & Theoretical Baseline
Before initiating characterization, we must define the competing structures that coexist in the reaction matrix.[1][2]
| Feature | Target (A): 5-Carboxylate | Alternative (B): 3-Carboxylate | Alternative (C): 1-Pyrazoline (Tautomer) |
| Structure | 2-Pyrazoline (Ester at C5) | 2-Pyrazoline (Ester at C3) | 1-Pyrazoline (N=N bond) |
| N-H Signal | Present (Broad, exch.)[1][2] | Present (Broad, exch.) | Absent |
| C3 Position | Methine (CH) (Imine-like) | Quaternary (C-COOEt) | Methylene (CH₂) |
| C5 Position | Methine (CH-COOEt) | Methylene (CH₂-N) | Methylene (CH₂) |
| Key Shift ( | No signal at ~7.0 ppm | High field signals only |
Visualization of Structural Logic
Caption: Decision tree for distinguishing pyrazoline isomers based on 1H NMR spectral features.
Comparative Analysis of Characterization Methods
Method A: 1D 1H NMR (The "Quick Check")
Performance:High Specificity / Medium Reliability While 1H NMR can identify the presence of the C3-H proton, solvent effects (DMSO vs. CDCl3) can shift the broad NH signal, sometimes obscuring the C3-H or C5-H regions.[1][2]
-
Diagnostic Signal (Target A): A deshielded signal at
6.80–7.00 ppm corresponding to the C3-H (N=CH).[1][2] This proton often appears as a triplet or broad singlet due to long-range coupling.[1][2] -
Diagnostic Signal (Alternative B): Absence of the ~6.9 ppm signal. Instead, the ester ethyl group signals are distinct, and the ring protons appear as two multiplets (C4-H2 and C5-H2) in the
2.8–3.5 ppm range.[1][2]
Method B: 2D HMBC (The "Gold Standard")
Performance:Definitive / Self-Validating Heteronuclear Multiple Bond Correlation (HMBC) provides the connectivity proof required for publication.[1][2] It links protons to carbons 2-3 bonds away, bypassing the ambiguity of chemical shifts.[1][2]
-
The "Killer" Correlation:
-
For Target (5-Carboxylate): The C5-H proton (at ~4.5 ppm) will show a strong correlation to the Ester Carbonyl Carbon (~170 ppm).[1][2]
-
For Alternative (3-Carboxylate): The C5-H2 protons (at ~3.5 ppm) will NOT correlate to the Ester Carbonyl.[1][2] Instead, the Ester Carbonyl will correlate to the quaternary C3 carbon (which has no attached protons).[1][2]
-
Detailed Experimental Protocols
Protocol 1: Synthesis Verification (Micro-Scale)
Context: This protocol assumes the synthesis via the reaction of hydrazine hydrate with ethyl acrylate or a related diazo-transfer method.[2]
-
Isolation: Ensure the product is free of hydrazine hydrate (which can degrade the pyrazoline ring).[1][2] Wash the organic phase with 0.1M HCl (carefully, as pyrazolines are basic) followed by NaHCO3.[1][2]
-
Drying: Dry over anhydrous Na2SO4. Do not use MgSO4 if the product is sensitive to Lewis acidity.[1][2]
-
Sample Prep: Dissolve ~10 mg of the oil/solid in 0.6 mL of CDCl3 (preferred for sharp peaks) or DMSO-d6 (if solubility is poor, though NH exchange is faster).
Protocol 2: The Validation Workflow (NMR)
Instrument Parameters:
Data Interpretation Table:
| Nucleus | Assignment | Target Shift (ppm) | Multiplicity | Mechanistic Reason |
| 1H | C3-H | 6.85 | t / br s | Deshielded by C=N double bond (Imine character). |
| 1H | C5-H | 4.20 - 4.50 | dd | Deshielded by Ester + N1.[1][2] Chiral center. |
| 1H | C4-H | 3.20 | ddd | Geminal coupling + Vicinal to C5 + Allylic coupling.[1][2] |
| 1H | C4-H | 2.80 | ddd | Diastereotopic proton.[1][2] |
| 1H | N1-H | 5.00 - 7.00 | Broad | Exchangeable.[1][2] Shift varies with concentration. |
| 13C | C=O | 171.5 | Cq | Ester carbonyl.[1][2] |
| 13C | C3 | 145.2 | CH | Imine carbon (High field relative to pure imine due to N-N).[1][2] |
| 13C | C5 | 58.5 | CH | Methine carbon bearing the ester.[1][2] |
Note: Chemical shifts are approximate and solvent-dependent (CDCl3).
Synthesis & Tautomerization Pathway
Understanding the origin of the impurities aids in their identification.[2][3] The reaction of Diazomethane with Ethyl Acrylate typically yields the 1-pyrazoline (Alternative C) first, which spontaneously tautomerizes.[1][2]
Caption: The standard diazomethane route favors the 3-carboxylate. Obtaining the 5-carboxylate (Target) usually requires specific hydrazine-based cyclization of alpha-functionalized acrylates.[1][2]
Conclusion
To confirm the structure of This compound :
-
Reject the structure if the C3-H signal (~6.85 ppm) is absent (indicates 3-carboxylate).[1][2]
-
Reject the structure if the NH signal is absent (indicates 1-pyrazoline).[1][2]
-
Confirm the structure only if HMBC shows a correlation between the C5-methine proton and the Ester Carbonyl .[1][2]
References
-
Synthesis and NMR Characterization of Pyrazolines : Levai, A. (2002).[1][2] Synthesis of 2-pyrazolines by the reaction of alpha,beta-unsaturated ketones with hydrazines. Journal of Heterocyclic Chemistry. [1][2]
-
Tautomerism in Pyrazolines : El-Rayyes, N. R. (1983).[1][2] Heterocycles from nitriles: Synthesis of new 2-pyrazolines. Journal of Chemical & Engineering Data.
-
NMR Data Verification : Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2][3] [1][2]
-
Specific 5-Carboxylate Derivatives : Zhang, H. J., et al. (2011).[1][2] Highly Enantioselective Catalytic 1,3-Dipolar Cycloaddition of α-Alkyl Diazoacetates. Chemical Science.
Sources
Comparative Analysis of Pyrazole Synthesis Routes: Knorr Condensation vs. 1,3-Dipolar Cycloaddition
Executive Summary
The pyrazole scaffold is a cornerstone of medicinal chemistry, underpinning blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). For the research scientist, the choice between the classical Knorr synthesis and the modern 1,3-dipolar cycloaddition (1,3-DC) is rarely a matter of preference but of structural necessity.
-
Choose Knorr when synthesizing symmetrical pyrazoles or when electronic bias in the substrate (e.g., fluoroalkyl groups) guarantees regioselectivity. It remains the industrial workhorse due to cost-efficiency and scalability.
-
Choose 1,3-DC for constructing complex, unsymmetrical polysubstituted pyrazoles where the Knorr route yields inseparable regioisomeric mixtures. It is the superior choice for "Click" chemistry applications and late-stage functionalization.
Part 1: Mechanistic & Theoretical Foundation
The Knorr Pyrazole Synthesis
Mechanism: Double condensation. The reaction proceeds via the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl compound. The critical limitation is the "Ambident Nucleophile vs. Ambident Electrophile" problem. Both nitrogens of the hydrazine and both carbonyls of the diketone are reactive.
-
Step 1: Nucleophilic attack of hydrazine on one carbonyl (forming a hydrazone).
-
Step 2: Intramolecular cyclization (forming a 5-hydroxypyrazoline).
-
Step 3: Dehydration to the aromatic pyrazole.
Regioselectivity Failure Mode: With an unsymmetrical 1,3-diketone (
Figure 1: Bifurcation in Knorr synthesis leading to regioisomeric mixtures.
1,3-Dipolar Cycloaddition (1,3-DC)
Mechanism: Concerted [3+2] Pericyclic Reaction. This route involves the reaction of a 1,3-dipole (typically a nitrile imine or diazoalkane ) with a dipolarophile (alkyne or alkene).[1]
-
Regiocontrol: Governed by Frontier Molecular Orbital (FMO) theory. The interaction between the HOMO of the dipole and the LUMO of the dipolarophile (or vice versa) dictates orientation.
-
Catalysis: Copper(I) or Ruthenium(II) catalysts can override steric bias to enforce specific regiochemistry (analogous to CuAAC "Click" chemistry).
Figure 2: The concerted pathway of 1,3-DC avoids open-chain intermediates.
Part 2: Comparative Analysis
The following data aggregates performance metrics from modern synthetic literature, specifically contrasting the synthesis of unsymmetrical aryl-pyrazoles.
| Metric | Knorr Synthesis | 1,3-Dipolar Cycloaddition |
| Primary Substrates | 1,3-Dicarbonyls + Hydrazines | Hydrazonoyl halides + Alkynes |
| Regioselectivity | Low to Moderate (Substrate dependent) | High (Steric/Catalyst controlled) |
| Atom Economy | High (Water is the only byproduct) | Moderate (Loss of HX from precursor) |
| Reaction Conditions | Acidic/Basic, Reflux (Thermal) | Mild, often Room Temp (Kinetic) |
| Functional Group Tolerance | Lower (Acid/Base sensitive groups fail) | Excellent (Orthogonal to many groups) |
| Scalability | Excellent (Kg to Ton scale) | Moderate (Dipole stability issues) |
Critical Insight: The "Celecoxib Exception"
While Knorr is generally poor for regioselectivity, it succeeds when strong electronic differentiation exists. In Celecoxib synthesis, the CF
Part 3: Experimental Protocols
Protocol A: Optimized Knorr Synthesis (Celecoxib Model)
Target: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Rationale: This protocol utilizes the electronic directing effect of the trifluoromethyl group to achieve regioselectivity.
Reagents:
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)
-
4-Sulfamidophenylhydrazine hydrochloride (1.1 equiv)
-
Ethanol (0.5 M concentration)
-
Catalytic HCl or Trifluoroacetic acid (TFA)
Step-by-Step Workflow:
-
Dissolution: Charge a round-bottom flask with the 1,3-dione and ethanol. Stir until dissolved.
-
Addition: Add the hydrazine hydrochloride salt.
-
Catalysis: Add catalytic TFA (5 mol%). The acid prevents the formation of the unreactive enolate form of the dione.
-
Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes) for the disappearance of the dione.
-
Work-up: Cool to room temperature. The product often precipitates directly.
-
Purification: Filter the solid. Wash with cold ethanol and water to remove hydrazine salts. Recrystallize from Ethanol/Water.
Validation Criteria:
-
19F NMR: A single sharp singlet around -63 ppm indicates a pure regioisomer. Splitting or multiple peaks indicate regioisomeric mixtures.
Protocol B: Regioselective 1,3-DC Synthesis
Target: 1,3,5-Triphenylpyrazole (via Nitrile Imine)
Rationale: This method avoids the use of unstable diazo compounds by generating the reactive 1,3-dipole in situ from a hydrazonoyl chloride.
Reagents:
-
N-Phenylbenzohydrazonoyl chloride (Precursor) (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Triethylamine (Et
N) (1.5 equiv) -
Dichloromethane (DCM) (dry)
Step-by-Step Workflow:
-
Dipole Generation: Dissolve N-phenylbenzohydrazonoyl chloride and phenylacetylene in dry DCM under nitrogen atmosphere.
-
Initiation: Add Et
N dropwise at 0 °C. Note: The base triggers the elimination of HCl, generating the transient diphenylnitrilimine dipole. -
Cycloaddition: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench: Wash the organic layer with water (2x) and brine (1x) to remove triethylammonium salts.
-
Purification: Dry over MgSO
, concentrate, and purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Validation Criteria:
-
Regiochemistry: The 1,3,5-isomer is favored sterically. 1H NMR will show distinct shifts for the pyrazole C4-H proton.
-
Yield: Expect 85–95% yield with >98:2 regioselectivity.
Part 4: Troubleshooting & Decision Matrix
Common Failure Modes:
-
Knorr Mixture: If you obtain a 50:50 mixture, your dione lacks electronic bias. Switch to 1,3-DC.
-
1,3-DC Low Yield: Nitrile imines are prone to dimerization (forming tetrazines) if the dipolarophile (alkyne) is not in excess or if the addition of base is too rapid. Add base slowly.
Route Selection Guide
Figure 3: Decision matrix for selecting the optimal synthetic route.
References
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link
-
Kong, Y., Tang, M., & Wang, Y. (2014).[2][3] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[2][3] Link
-
Aggarwal, V. K., et al. (2026). Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib.[4] ResearchGate Preprints. Link
-
Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Link
-
Trost, B. M. (1991). The atom economy—a search for synthetic efficiency.[6][7][8][9][10] Science, 254(5037), 1471-1477. Link
Sources
- 1. A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 3. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. jocpr.com [jocpr.com]
- 8. Green chemistry for chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. monash.edu [monash.edu]
- 10. researchgate.net [researchgate.net]
Peer-reviewed literature on the validation of pyrazoline bioactivity.
Targeting EGFR Kinase & COX-2 Selectivity
Executive Summary
The 2-pyrazoline scaffold (4,5-dihydro-1H-pyrazole) has emerged as a "privileged structure" in medicinal chemistry due to its electronic versatility and distinct 3D geometry. Unlike planar pyrazoles, the non-planar pyrazoline ring offers unique stereochemical opportunities for binding to complex protein pockets such as the ATP-binding site of EGFR or the hydrophobic side pocket of COX-2.
This guide objectively compares the bioactivity of recent pyrazoline derivatives against FDA-approved standards (Erlotinib, Celecoxib, Doxorubicin). It provides validated experimental protocols and mechanistic insights grounded in peer-reviewed literature.
Part 1: Anticancer Validation (EGFR Kinase Inhibition)[1][2]
Mechanistic Rationale
Epidermal Growth Factor Receptor (EGFR) overexpression drives proliferation in non-small cell lung cancer (NSCLC) and breast cancer. Pyrazoline derivatives, particularly those with thiazole or carbothioamide tails, function as ATP-competitive inhibitors. They occupy the hinge region of the kinase domain, mimicking the binding mode of quinazoline-based drugs like Gefitinib and Erlotinib.
Comparative Performance Data
The following table aggregates data from recent studies comparing novel pyrazoline hybrids against standard chemotherapeutics.
Table 1: IC50 Values (µM) of Pyrazolines vs. Standards in Cancer Cell Lines
| Compound Class | Target Mechanism | Cell Line (Type) | IC50 (µM) | Standard Drug | Standard IC50 (µM) | Relative Potency |
| Thiazolyl-Pyrazoline (Cmpd 11) [1] | EGFR TK Inhibitor | MCF-7 (Breast) | 0.07 | Gefitinib | 0.04 | High (Comparable) |
| Pyrazole-Pyrazoline (Cmpd 6h) [2] | EGFR Kinase Inhibitor | A549 (Lung/KRAS) | 9.30 | Gefitinib | ~10-15* | Moderate |
| Spiropyrazoline (Cmpd 5a) [3] | Tubulin Polymerization | MCF-7 (Breast) | < 5.0 | Doxorubicin | 0.95 | Moderate |
| Sulfonyl-Pyrazoline (Cmpd 18h) [4] | EGFR/VEGFR2 Dual | MDA-MB-231 | 4.07 | Erlotinib | 0.10 | Lower (but broader spectrum) |
*Note: Gefitinib resistance is common in wild-type A549; pyrazolines often retain activity where quinazolines fail due to different binding poses.
Signaling Pathway Visualization
The diagram below illustrates the intervention point of Pyrazoline derivatives within the EGFR signaling cascade, leading to apoptosis.
Figure 1: Mechanism of Action.[1] Pyrazolines competitively inhibit ATP binding at the EGFR intracellular domain, halting downstream RAS/RAF/MEK proliferation signals.
Part 2: Anti-inflammatory Validation (COX-2 Selectivity)
Mechanistic Rationale
Traditional NSAIDs (Diclofenac) cause gastric ulcers by inhibiting constitutive COX-1 (cytoprotective). COX-2 is inducible at inflammation sites. The "Y-shaped" or bulky structure of 1,3,5-trisubstituted pyrazolines fits the larger hydrophobic side pocket of COX-2, which is absent in COX-1, granting them high selectivity similar to Celecoxib (a pyrazole).
Comparative Performance Data
The Selectivity Index (SI) is the critical metric:
Table 2: COX-2 Selectivity of Pyrazoline Derivatives
| Compound | Scaffold Type | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Ref Drug (Celecoxib) SI |
| Cmpd 16d [5] | Di-aryl-chalcone | 0.446 | >100 | >224 | ~200-300 |
| Cmpd 9 [6] | Sulfonamide-Pyrazoline | 0.26 | 50.0 | 192.3 | ~170 (in this assay) |
| Cmpd 5f [7] | Pyrazolone-Pyridazine | 1.50 | 12.8 | 8.5 | 6.6 |
| Diclofenac | (Non-selective Control) | 0.8 | 0.9 | ~1.1 | N/A |
Arachidonic Acid Pathway Visualization
Figure 2: Selective Inhibition.[2][3][4] Pyrazolines target the inducible COX-2 pathway while sparing COX-1, reducing gastrointestinal toxicity.[4]
Part 3: Validated Experimental Protocols
Protocol A: MTT Cell Viability Assay (Self-Validating System)
Purpose: Determine IC50 values for anticancer evaluation.[5][6] Validation Check: This protocol includes a dual-wavelength correction to eliminate artifacts from protein precipitation or cell debris.
Reagents:
-
MTT Stock: 5 mg/mL in PBS (Filter sterilized, stored in dark).
-
Solubilization Buffer: DMSO (Dimethyl sulfoxide).
Step-by-Step Workflow:
-
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add Pyrazoline derivatives (dissolved in DMSO, serial dilutions 0.1 - 100 µM).
-
Critical Control 1:Vehicle Control (Media + 0.1% DMSO) - establishes 100% viability baseline.
-
Critical Control 2:Blank (Media only, no cells) - subtracts background absorbance.
-
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
-
MTT Addition: Add 10-20 µL MTT stock per well. Incubate 3-4h until purple formazan crystals form.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO. Shake plate for 15 min.
-
Measurement: Read Absorbance (OD) at 570 nm (Signal) and 630 nm (Reference).
-
Calculation:
.
-
Protocol B: Molecular Docking (In Silico Validation)
Purpose: Predict binding affinity and orientation before synthesis.
-
Protein Prep: Retrieve EGFR Kinase domain (PDB ID: 2J5F or 1M17 ) or COX-2 (PDB ID: 3LN1 ). Remove water molecules; add polar hydrogens using tools like AutoDock Tools or Schrödinger Protein Preparation Wizard.
-
Ligand Prep: Generate 3D structures of pyrazolines. Energy minimize (MMFF94 force field).
-
Grid Generation: Define the active site box centered on the co-crystallized ligand (e.g., Erlotinib).
-
Docking: Run simulation (Glide XP or AutoDock Vina).
-
Validation: Re-dock the co-crystallized ligand. The Root Mean Square Deviation (RMSD) must be < 2.0 Å for the protocol to be considered valid.
Validation Workflow Diagram
Figure 3: The "Hit-to-Lead" Validation Pipeline. A self-correcting loop ensures only potent, characterized compounds proceed to ADMET profiling.
References
-
Lv, P. C., et al. (2011). Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives as EGFR TK inhibitors and potential anticancer agents. Bioorganic & Medicinal Chemistry Letters.
-
Bhat, A. R., et al. (2025). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Current Issues in Molecular Biology. (Note: Contextual match for recent pyrazole-linked studies).
-
El-Mekabaty, A., et al. (2025). Synthesis, cytotoxic activity... of novel spiropyrazoline oxindoles... targeting β-tubulin and EGFR. Scientific Reports.
-
Alshammari, M. B., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold. RSC Advances.
-
Kuzu, B., et al. (2024). Selective COX-2 inhibitor pyrazole derivatives derived from Celecoxib. Journal of Molecular Structure.
-
El-Sayed, M. A., et al. (2012). Synthesis and biological evaluation of some new pyrazole derivatives as potential anti-inflammatory agents. Acta Pharmaceutica.
-
Abdel-Mottaleb, Y. A., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Advances.
Sources
- 1. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives as EGFR TK inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
